
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium is a complex organometallic compound. It is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound consists of a ruthenium center coordinated with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene ligands, along with a chloride ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium typically involves the reaction of ruthenium trichloride with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) species, while reduction may produce ruthenium(II) complexes.
Aplicaciones Científicas De Investigación
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mecanismo De Acción
The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium exerts its effects involves coordination and activation of substrates through its ruthenium center. The compound can facilitate various catalytic processes by providing a reactive site for substrate binding and transformation. Molecular targets include organic molecules, biomolecules, and other metal complexes, with pathways involving electron transfer, bond formation, and bond cleavage.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A ligand precursor used in the synthesis of similar organometallic complexes.
Cyclooctadiene ruthenium complexes: These complexes share similar structural features and reactivity patterns.
Chlororuthenium complexes: Other chlororuthenium complexes with different ligands exhibit comparable chemical behavior.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium is unique due to its specific combination of ligands, which imparts distinct reactivity and stability. The presence of both 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene ligands allows for versatile coordination chemistry and catalytic applications.
Propiedades
Fórmula molecular |
C18H28ClRu |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
chlororuthenium;cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1 |
Clave InChI |
JBVMVFXUVNUNNG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


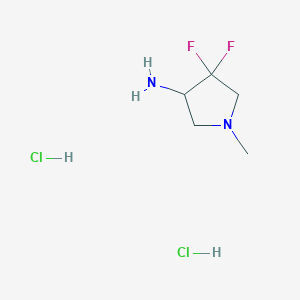

![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)


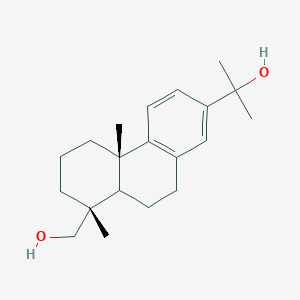
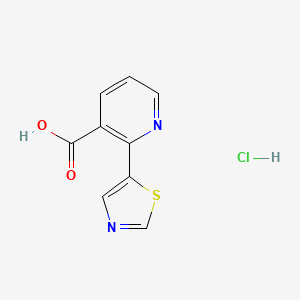
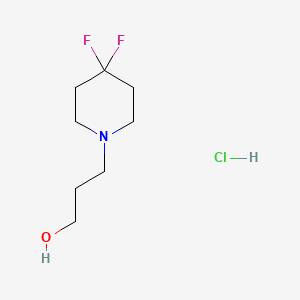


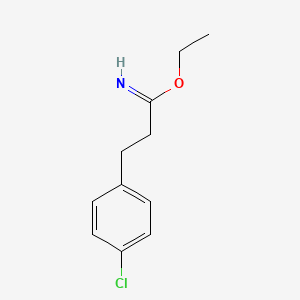
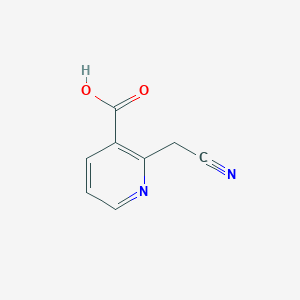

![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
